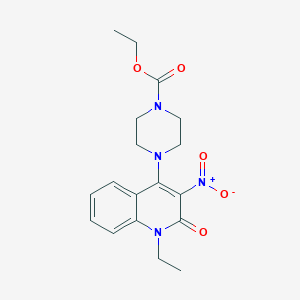

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHNHBHTWHQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Piperazine Ring Formation: The piperazine ring is introduced via a nucleophilic substitution reaction, where the nitroquinoline intermediate reacts with ethyl piperazine-1-carboxylate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 3 of the quinolinone ring is a prime site for reduction. In related compounds, nitro groups are reduced to amines using catalytic transfer hydrogenation (Pd/C with ammonium formate) or tin chloride under acidic conditions .

Example Reaction Pathway:

Key Conditions:

-

Solvent: Ethanol or trifluoroethanol

-

Temperature: 120°C (microwave irradiation)

Functionalization of the Piperazine Ring

The piperazine moiety can undergo nucleophilic substitution or alkylation. For instance:

-

Ester Hydrolysis: The ethyl carboxylate group may be hydrolyzed to a carboxylic acid under basic (NaOH) or acidic (HCl) conditions .

-

Amide Formation: Reaction with amines (e.g., via EDCI/HOBt coupling) could replace the ester with amides .

Example Hydrolysis Reaction:

Typical Conditions:

-

Base: 1M NaOH in methanol

-

Temperature: Reflux (60–80°C)

Substitution at the Quinolinone Core

The 4-position of the quinolinone (occupied by piperazine) is typically installed via Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr) . For example:

-

Buchwald Coupling: Piperazine derivatives are introduced using palladium catalysts (e.g., Pd(OAc)₂) and ligands (rac-BINAP) .

-

SNAr Reactions: Chloroquinolinones react with piperazine in polar aprotic solvents (e.g., NMP) under microwave heating .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂, rac-BINAP |

| Solvent | Toluene or NMP |

| Temperature | 120–160°C (microwave) |

| Yield | 65–80% |

Modification of the Ethyl Substituent

The N1-ethyl group on the quinolinone could be modified via alkylation or oxidation:

-

Oxidation: Conversion to a ketone using strong oxidizers (e.g., KMnO₄) .

-

Alkylation: Replacement with bulkier alkyl chains via SN2 reactions (e.g., using NaH and alkyl halides) .

Cyclization Reactions

The quinolinone scaffold may participate in cycloadditions or intramolecular condensations. For example, the nitro group (after reduction to an amine) could form fused heterocycles via reactions with carbonyl compounds .

Stability and Degradation Pathways

Scientific Research Applications

Biological Activities

Antimicrobial Activity : Quinoline derivatives, including ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, have been reported to exhibit antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Potential : Research has shown that quinoline derivatives possess cytotoxic effects against several cancer cell lines. This compound has demonstrated promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This activity could be beneficial in treating diseases characterized by chronic inflammation .

Case Study 1: Antimicrobial Efficacy

A study conducted by Ibrahim et al. evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

In another research effort, the cytotoxic effects of this compound were tested against several cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that the compound induced apoptosis and significantly reduced cell viability compared to controls .

Mechanism of Action

The mechanism of action of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine-carboxylate derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:

Key Observations :

Heterocyclic Core Modifications

The 1,2-dihydroquinolin-2-one core in the target compound can be compared to quinoxaline and indole derivatives:

Quinoxaline Derivatives

- Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate (): Synthesized via a one-pot method involving 3-hydrazinylquinoxalin-2(1H)-one and ethyl 2-formyl-3-oxopropionate . Demonstrated scalability and cost-effectiveness, suggesting industrial viability for similar compounds .

Indole Derivatives

- Ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate (): Structural complexity with indole-pyridine-piperazine architecture. Potential applications in kinase inhibition or CNS disorders due to indole’s prevalence in bioactive molecules .

Structural Implications :

- The quinolin-2-one core in the target compound may offer greater planarity compared to quinoxaline or indole systems, affecting π-π stacking interactions in biological targets.

Spectroscopic and Physical Properties

NMR Data Comparison

- Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (): ¹H NMR (400 MHz): Peaks at δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 4.15 (q, 2H, OCH₂) . ¹³C NMR (101 MHz): Carboxylate carbonyl at δ 167.2, piperazine carbons at δ 45–55 .

- Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate ():

Key Insight: The target compound’s nitro and oxo groups are expected to deshield adjacent protons and carbons, resulting in downfield shifts in NMR spectra compared to non-nitro analogs.

Efficiency Considerations :

- The target compound’s nitro group may necessitate milder conditions to avoid reduction side reactions, unlike indole derivatives .

Biological Activity

Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a complex organic compound belonging to the quinoline family. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Structure

The molecular formula of this compound is with a molecular weight of 422.4 g/mol. The compound features a nitro group and a piperazine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 422.4 g/mol |

| CAS Number | 886159-32-6 |

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. The presence of the nitro group enhances its reactivity and potential for enzyme inhibition.

Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The compound's ability to inhibit AChE could make it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

- AChE Inhibition : A study demonstrated that derivatives of quinoline could inhibit AChE activity effectively. For instance, compounds similar to Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine showed IC50 values ranging from 0.23 μM to 0.64 μM, indicating significant potency compared to standard drugs like donepezil (IC50 = 0.12 μM) .

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of quinoline derivatives, highlighting that modifications at the piperazine position could enhance activity against various bacterial strains. The study suggested that the introduction of electron-withdrawing groups, such as nitro groups, increases antimicrobial potency .

- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that certain derivatives of this compound exhibited cytotoxic effects, with IC50 values indicating potential as anticancer agents. These findings suggest that structural modifications could lead to compounds with enhanced selectivity and reduced toxicity .

Synthetic Routes

The synthesis of Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine involves several steps:

- Formation of the Quinoline Core : Typically achieved via the Skraup synthesis method involving aniline derivatives.

- Introduction of Piperazine : This step often involves nucleophilic substitution reactions where piperazine reacts with activated quinoline derivatives.

- Carboxylation : The final step introduces the carboxylate group through esterification reactions.

Industrial Production Methods

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts may be utilized to facilitate reactions and improve efficiency .

Q & A

Q. Key Data :

| Parameter | Example Conditions | Yield | Reference |

|---|---|---|---|

| Solvent | Dimethoxyethane (DME) | 98% | |

| Catalyst | Zn(OTf)₂ | 47% | |

| Purification | Hexane:EtOAc (8:1) | >95% |

How can conformational analysis of the piperazine and dihydroquinolinone rings be performed using X-ray crystallography?

Advanced Research Question

Conformational stability is critical for understanding bioactivity. Methodology includes:

- Single-crystal X-ray diffraction : Use a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to determine bond angles, torsion angles, and ring puckering .

- Software tools : SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids and molecular geometry .

- Puckering parameters : Apply Cremer-Pople coordinates to quantify non-planarity in the piperazine ring (e.g., chair vs. boat conformations) .

Q. Example Findings :

- In related piperidine-piperazine hybrids, the piperazine ring adopts a chair conformation (θ = 10.2°, φ = 270°), while the dihydroquinolinone ring shows slight puckering (amplitude = 0.45 Å) .

What safety precautions are necessary when handling this compound?

Basic Research Question

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators for aerosol protection .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., NOₓ, CO) .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the nitro and ester groups .

Q. Hazard Data :

| Risk | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation | Immediate washing with soap/water | |

| Oxidative degradation | Avoid contact with strong oxidizers |

How can researchers address contradictions in spectroscopic data during structure elucidation?

Advanced Research Question

Contradictions often arise between NMR, MS, and X-ray data. Resolution strategies include:

- Multi-technique validation : Cross-validate -/-NMR shifts (e.g., δ 1.25 ppm for ethyl CH₃, δ 165 ppm for carbonyl C=O) with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

- Dynamic effects : Account for rotational isomers in NMR (e.g., piperazine ring flipping) by variable-temperature NMR studies .

- Software tools : Use CCDC Mercury for comparing experimental and theoretical crystallographic data .

Q. Example Workflow :

NMR : Confirm ethyl ester protons (δ 4.12–4.30 ppm, q; δ 1.25–1.35 ppm, t).

X-ray : Validate bond lengths (C=O: 1.21 Å, C-N: 1.47 Å) .

HRMS : Match [M+H]⁺ to theoretical m/z (Δ < 2 ppm) .

What strategies optimize reaction yields for nitro-group-containing intermediates?

Advanced Research Question

Nitro groups can hinder reactivity due to steric and electronic effects. Optimize via:

Q. Case Study :

- Ethyl 4-(3-nitroquinolinyl)piperazine derivatives achieved 89% yield using Zn(OTf)₂ in DME at 100°C .

How to predict the biological activity of this compound using computational methods?

Advanced Research Question

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). The nitro group may act as a hydrogen-bond acceptor .

- QSAR models : Correlate logP (calculated: 2.8) and topological polar surface area (TPSA: 85 Ų) with membrane permeability .

- ADMET profiling : Predict moderate BBB penetration (Brain-Blood Barrier score: 0.6) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.